tert-butyl N-(2-chloroethyl)-N-methylcarbamate
CAS No.: 220074-38-4
Cat. No.: VC3394969
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220074-38-4 |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 g/mol |
IUPAC Name | tert-butyl N-(2-chloroethyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 |
Standard InChI Key | VQFOCOGVVYWWRJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CCCl |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCl |
Introduction
Structural Characteristics and Identification
Chemical Identity and Nomenclature
tert-butyl N-(2-chloroethyl)-N-methylcarbamate is unambiguously identified through several standardized chemical identifiers that facilitate accurate referencing and database documentation. The compound's primary identification parameters include:
Parameter | Value |
---|---|
CAS Registry Number | 220074-38-4 |
Molecular Formula | C₈H₁₆ClNO₂ |
Molecular Weight | 193.67 g/mol |
IUPAC Name | tert-butyl N-(2-chloroethyl)-N-methylcarbamate |
Alternative Names | tert-butyl 2-chloroethyl(methyl)carbamate; 2-Methyl-2-propanyl (2-chloroethyl)methylcarbamate; Carbamic acid, N-(2-chloroethyl)-N-methyl-, 1,1-dimethylethyl ester |
The compound is systematically identified using standardized chemical notation systems that enable precise structural representation and database integration :
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Standard InChI: InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3
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Standard InChIKey: VQFOCOGVVYWWRJ-UHFFFAOYSA-N
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SMILES Notation: CC(C)(C)OC(=O)N(C)CCCl
Molecular Structure
The molecule contains several key structural features that define its chemical behavior:
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A carbamate functional group (-N-C(=O)-O-) that serves as the core structural element
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A tertiary nitrogen with two substituents: a methyl group and a 2-chloroethyl chain
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A tert-butyl group attached to the oxygen of the carbamate function, forming an ester
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A terminal chlorine atom on the ethyl chain that provides a reactive site for nucleophilic substitution
This structural arrangement creates a molecule with both nucleophilic and electrophilic sites, contributing to its versatility in chemical synthesis applications. The tert-butyl group serves as a protecting group for the carbamate functionality, allowing for selective chemical transformations while maintaining structural integrity of the protected portion.
Physical and Chemical Properties
Physical Properties
tert-butyl N-(2-chloroethyl)-N-methylcarbamate exhibits physical properties that are characteristic of its molecular weight and functional group composition. The key physical parameters are compiled in the following table:
These physical properties reflect the compound's moderate molecular weight and the presence of both polar functional groups (carbamate) and non-polar components (tert-butyl group), resulting in a balanced lipophilicity as indicated by its LogP value of 2.20 .
Chemical Reactivity
The chemical reactivity of tert-butyl N-(2-chloroethyl)-N-methylcarbamate is dictated by its functional groups, with several potential reaction sites:
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The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to deprotection
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The chloroethyl moiety provides a site for nucleophilic substitution reactions
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The tert-butyl group can be cleaved under acidic conditions, revealing the carbamic acid
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The tertiary nitrogen can participate in various transformations depending on reaction conditions
Research findings suggest this compound may serve as an intermediate in synthesis pathways involving nitrogen-containing functional groups. Based on related chemistry described in available sources, the compound could potentially be involved in aminochlorination reactions and serve as a precursor to various nitrogen-containing derivatives .
Synthesis and Preparation Methods
Related Chemistry
According to research findings, compounds with similar structural features are utilized in Fe-catalyzed amination reactions. A related publication describes "the scalable syntheses of nine novel, versatile aminating reagents bearing medicinally relevant substitution patterns" .
The development of N-alkylaminochlorination reactions has been documented, with specific catalytic systems employing iron and scandium catalysts. These reactions have been shown to be applicable on preparative scales, producing gram amounts of related 2-chloroamine compounds .
Research indicates that N,N-dialkylamine reagents with structures similar to the target compound can be employed in processes installing medicinally important cyclic amines, such as morpholine and piperazine derivatives, in good yields .
Applications and Research Utility
Supplier | Product Code | Purity | Package Size | Price (if available) |
---|---|---|---|---|
Apollo Scientific Ltd | APOH32581DFE | Not specified | 1 g | €159.90 |
Ambeed | Not specified | 95% | Various sizes | $118.83 (specific size not indicated) |
The relatively high price point suggests this is a specialty research chemical produced in limited quantities, consistent with its specialized research applications rather than bulk industrial use .
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